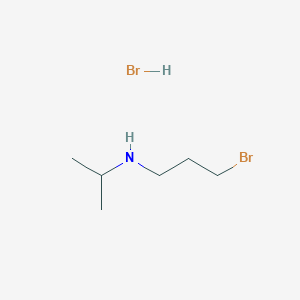

3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide

Description

Nomenclature and Structural Features in Organobromine Chemistry

The systematic IUPAC name, 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide, precisely describes the molecule's structure. "Propan-1-amine" indicates a three-carbon chain with an amine group on the first carbon. "3-bromo" specifies a bromine atom attached to the third carbon of this chain. "N-propan-2-yl" denotes that an isopropyl group is bonded to the nitrogen atom of the amine, classifying it as a secondary amine. Finally, "hydrobromide" signifies that the compound exists as a salt, formed by the reaction of the basic amine with hydrogen bromide. nih.gov

Historical Evolution of Haloamine Synthesis and Reactivity Studies

The synthesis of amines through the alkylation of ammonia (B1221849) or lower-order amines with alkyl halides is one of the oldest methods in organic chemistry. wikipedia.org However, this direct approach is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org To achieve a more controlled synthesis of a specific secondary amine like 3-bromo-N-propan-2-ylpropan-1-amine, more refined strategies are necessary.

Historically, synthetic chemists have developed various methods to overcome the challenge of over-alkylation. One potential route to the target compound could involve the reaction of a primary amine, isopropylamine (B41738), with 1,3-dibromopropane (B121459). By carefully controlling stoichiometry and reaction conditions, mono-alkylation can be favored. Another approach is the reaction of 3-bromopropylamine (B98683) hydrobromide with an isopropyl halide. rsc.orgprepchem.com The use of a protecting group on the amine, followed by alkylation and deprotection, is a classic strategy to ensure selectivity, with the Gabriel synthesis being a historical cornerstone for primary amine synthesis. wikipedia.org

The study of haloamine reactivity also has a rich history, most notably exemplified by the Hofmann-Löffler reaction, first described in the late 19th century. This reaction involves the intramolecular cyclization of N-haloamines under acidic conditions to form heterocyclic compounds like pyrrolidines and piperidines, proceeding through a radical mechanism. acs.org This reaction underscores the synthetic potential embedded in molecules that contain both an amine and a halogen.

Significance as a Bifunctional Building Block in Advanced Organic Synthesis

Bifunctional reagents are molecules that contain two distinct reactive functional groups. nih.govbohrium.com They are exceptionally valuable in organic synthesis because they allow for the construction of complex molecular architectures in a controlled and efficient manner. 3-bromo-N-propan-2-ylpropan-1-amine embodies this concept perfectly, featuring a nucleophilic amine and an electrophilic alkyl bromide within the same structure.

This duality allows for sequential reactions where each functional group reacts independently. For example, the secondary amine can be engaged in a nucleophilic attack on an electrophile to form a new carbon-nitrogen bond. Subsequently, the bromo-functionalized part of the molecule can undergo a nucleophilic substitution reaction. This step-wise approach is fundamental in the synthesis of complex molecules, including pharmaceuticals and natural products.

A particularly important application for analogous compounds, such as 3-bromopropylamine hydrobromide, is in the synthesis of heterocyclic compounds. sigmaaldrich.com These cyclic structures are prevalent in many biologically active molecules. The bromo-amine can be used to introduce a propylamine (B44156) sidechain onto a molecule, which can then undergo an intramolecular cyclization to form a new ring system. For instance, the amine could be acylated, and then an internal nucleophile could displace the bromide to close a ring. The ability to form multiple chemical bonds in a planned sequence makes such bifunctional compounds powerful tools for synthetic chemists. organic-chemistry.org

Overview of Research Trajectories for Alkyl Halide Amine Salts

Research involving alkyl halide amine salts is primarily driven by their utility as versatile intermediates in medicinal chemistry and materials science. allen.innih.gov The presence of a reactive alkyl halide allows for the covalent attachment of the molecule to a larger scaffold, while the amine provides a point for further functionalization or can itself be a critical part of the final molecule's pharmacophore.

A major trend in this area is the development of more efficient and selective synthetic methods. This includes the use of novel catalysts and reaction conditions to control outcomes, such as achieving selective mono-alkylation and preventing unwanted side reactions. rsc.org There is also a growing emphasis on "green chemistry" principles, aiming to develop syntheses that are more environmentally benign.

In medicinal chemistry, these building blocks are crucial for creating libraries of compounds for drug discovery. The ability to easily modify both ends of the molecule allows for the rapid generation of diverse structures to be tested for biological activity. enamine.net For example, derivatives of 3-bromopropylamine have been used in the synthesis of topoisomerase inhibitors for cancer therapy and in the construction of complex molecular architectures like rotaxanes. sigmaaldrich.com The hydrobromide or hydrochloride salt forms are often preferred in these applications as they are typically stable, non-volatile solids, making them easier to handle, store, and accurately weigh for reactions. libretexts.org

Data from a Structurally Similar Compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉Br₂N | nih.gov |

| Molecular Weight | 218.92 g/mol | nih.gov |

| Appearance | Off-white powder/solid | fishersci.comechemi.com |

| Melting Point | 171-175 °C | fishersci.comsigmaaldrich.com |

| Solubility | Soluble in water (50 mg/mL) | |

| CAS Number | 5003-71-4 | nih.govsigmaaldrich.com |

Properties

IUPAC Name |

3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrN.BrH/c1-6(2)8-5-3-4-7;/h6,8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTJKSAZQLFWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60035-89-4 | |

| Record name | 1-Propanamine, 3-bromo-N-(1-methylethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60035-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 3 Bromo N Propan 2 Ylpropan 1 Amine;hydrobromide

Strategic Approaches to C-Br Bond Formation in Secondary Propyl Amines

The introduction of a bromine atom onto the propyl chain of a secondary amine is a key step that can be achieved through several distinct chemical transformations. The choice of method often depends on the availability of starting materials and the desired regioselectivity.

One potential route involves the addition of hydrogen bromide (HBr) across the double bond of an unsaturated precursor, such as N-isopropyl-allyl-amine (N-propan-2-ylprop-2-en-1-amine). The regiochemical outcome of this electrophilic addition is dictated by the reaction conditions.

Markovnikov Addition: In the absence of radical initiators, the reaction proceeds via a carbocation intermediate. The hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, while the bromide ion attacks the more substituted carbon. For N-isopropyl-allyl-amine, this would lead to the formation of the undesired 2-bromo isomer.

Anti-Markovnikov Addition: To obtain the desired terminal 3-bromo product, the reaction must proceed via a free-radical mechanism. This is typically achieved by introducing a radical initiator, such as peroxides (e.g., benzoyl peroxide), in the presence of HBr. The bromide radical adds to the least substituted carbon of the alkene, leading to the formation of the more stable secondary carbon radical, which then abstracts a hydrogen atom to yield 3-bromo-N-propan-2-ylpropan-1-amine.

A common and effective strategy for forming alkyl bromides is the nucleophilic substitution of a precursor alcohol. byjus.com In this case, 3-(isopropylamino)propan-1-ol (B1299340) would be the starting material. The hydroxyl group is a poor leaving group and must first be activated. Several brominating reagents can accomplish this transformation.

Phosphorus tribromide (PBr₃) is frequently used for converting primary and secondary alcohols into alkyl bromides. byjus.commasterorganicchemistry.com The mechanism involves an initial reaction of the alcohol with PBr₃ to form a good leaving group (a phosphite (B83602) ester). This is followed by an Sₙ2 attack by the bromide ion, resulting in an inversion of configuration if the carbon center is chiral. masterorganicchemistry.com This method is often preferred over using HBr as it minimizes the risk of carbocation rearrangements. masterorganicchemistry.comreddit.com

Concentrated hydrobromic acid (HBr) can also be used. The reaction proceeds by protonation of the alcohol's hydroxyl group by the strong acid, converting it into a good leaving group (water). The bromide ion then displaces the water molecule via an Sₙ2 mechanism for primary alcohols.

| Reagent | Typical Conditions | Advantages |

| Phosphorus Tribromide (PBr₃) | Aprotic solvent (e.g., ether, CH₂Cl₂), 0°C to room temp. | High yields, minimizes rearrangements. byjus.comreddit.com |

| Hydrobromic Acid (HBr) | Concentrated aqueous HBr, heating. | Cost-effective. |

| Thionyl Bromide (SOBr₂) | Often with a base like pyridine (B92270). | Gaseous byproducts (SO₂, HBr) can be easily removed. |

This approach involves the direct reaction of isopropylamine (B41738) with a propyl electrophile already containing two bromine atoms, such as 1,3-dibromopropane (B121459). wikipedia.orgnih.gov This is an N-alkylation reaction where isopropylamine acts as the nucleophile.

The primary challenge in this synthesis is controlling the selectivity of the reaction. Since the product, 3-bromo-N-propan-2-ylpropan-1-amine, is also a secondary amine, it can react further with another molecule of 1,3-dibromopropane (overalkylation). To favor the desired mono-alkylation product, a significant excess of 1,3-dibromopropane is typically used. google.com The reaction also produces HBr as a byproduct, which would protonate the amine starting material, rendering it non-nucleophilic. Therefore, a base (such as potassium carbonate or an excess of the starting amine) is required to neutralize the acid formed. researchgate.net

Synthetic Routes for Constructing the N-Propan-2-ylpropan-1-amine Skeleton

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.combyu.edu This process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. byu.edu

To construct the N-propan-2-ylpropan-1-amine skeleton, one could react isopropylamine with a suitable three-carbon aldehyde, such as propanal. The resulting imine is then reduced. A key advantage of this method is that it avoids the problem of over-alkylation that can occur in direct N-alkylation. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, each with its own characteristics. masterorganicchemistry.comorganic-chemistry.org

| Reducing Agent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, room temp. | Effective and common, but can also reduce the starting aldehyde if not controlled. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selectively reduces imines in the presence of carbonyls, but is highly toxic. masterorganicchemistry.comkoreascience.kr |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) | A milder and less toxic alternative to NaBH₃CN, very effective for a wide range of substrates. masterorganicchemistry.comorganic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | "Green" method, but may reduce other functional groups present in the molecule. byu.edu |

Direct N-alkylation involves the reaction of a primary amine with an alkyl halide via a nucleophilic substitution (Sₙ2) reaction. acsgcipr.org To form the N-propan-2-ylpropan-1-amine skeleton, isopropylamine could be reacted with a 3-carbon alkyl halide such as 1-bromopropane (B46711) or 1-chloropropane.

A significant drawback of this method is the potential for overalkylation. nih.gov The secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive reaction that forms a tertiary amine. nih.gov Controlling the stoichiometry (using an excess of the primary amine) and reaction conditions can help to mitigate this side reaction, but mixtures of primary, secondary, and tertiary amines are common, often requiring purification. chemrxiv.org The use of N-aminopyridinium salts as ammonia (B1221849) surrogates represents a more advanced strategy to overcome the classical challenges of selective amine alkylation. nih.gov

Formation and Purification of the Hydrobromide Salt Form

The final step in the synthesis is the conversion of the free base, 3-bromo-N-propan-2-ylpropan-1-amine, to its more stable and crystalline hydrobromide salt. This is a standard acid-base reaction where the basic amine is protonated by hydrobromic acid.

Optimization of Reaction Conditions for Salt Precipitation and Yield

The formation of the hydrobromide salt is typically achieved by treating a solution of the purified 3-bromo-N-propan-2-ylpropan-1-amine with a stoichiometric amount of hydrobromic acid. The choice of solvent is critical for maximizing the yield and facilitating the precipitation of the salt.

A common procedure involves dissolving the free amine in a non-polar, aprotic solvent in which the amine is soluble but the resulting hydrobromide salt is not. Ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are often suitable for this purpose. The hydrobromic acid can be added as a solution in a compatible solvent, for instance, a solution of HBr in acetic acid or as an aqueous solution, although anhydrous conditions are often preferred to minimize the formation of byproducts and facilitate the isolation of a dry product.

The precipitation of the salt is influenced by several factors, including temperature and concentration. The reaction is often carried out at reduced temperatures (e.g., 0-5 °C) to promote crystallization and minimize the solubility of the salt in the reaction medium. Slow addition of the hydrobromic acid solution with vigorous stirring can lead to the formation of a fine, easily filterable precipitate.

After the addition is complete, the mixture is typically stirred for a period to ensure complete salt formation. The precipitated salt is then collected by filtration, washed with a small amount of the cold reaction solvent to remove any residual impurities, and dried under vacuum.

To optimize the yield, it is crucial to carefully control the stoichiometry of the reactants. An excess of hydrobromic acid should be avoided as it can complicate the purification process. The concentration of the amine solution should also be optimized; a solution that is too dilute may result in incomplete precipitation, while a solution that is too concentrated may lead to the trapping of impurities within the precipitate.

Table 1: Illustrative Reaction Parameters for Hydrobromide Salt Formation

| Parameter | Condition | Rationale |

| Solvent | Diethyl ether, THF | Good solubility for the free amine, poor solubility for the hydrobromide salt. |

| Temperature | 0-5 °C | Decreases the solubility of the salt, promoting precipitation and maximizing yield. |

| HBr Source | HBr in acetic acid or anhydrous HBr gas | Avoids the introduction of water, which can affect crystallinity and yield. |

| Addition Rate | Slow, dropwise | Promotes the formation of well-defined crystals and prevents localized excess of acid. |

| Stirring | Vigorous | Ensures efficient mixing and complete reaction. |

Techniques for Enhancing Purity and Crystallinity

The purity and crystallinity of the final 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide product are of significant importance, particularly for applications in pharmaceutical and materials science. Recrystallization is the primary technique employed to enhance these properties.

The selection of an appropriate solvent system is the most critical aspect of recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at elevated temperatures. For amine hydrobromide salts, polar protic solvents such as ethanol, isopropanol, or mixtures of alcohols with water are often effective.

The general procedure for recrystallization involves dissolving the crude hydrobromide salt in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly and undisturbed to promote the formation of large, well-defined crystals. Rapid cooling can lead to the formation of smaller, less pure crystals.

Once crystallization is complete, the purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried thoroughly under vacuum to remove any residual solvent.

The purity of the recrystallized product can be assessed using various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. A sharp melting point range is indicative of high purity.

Table 2: Common Solvents for Recrystallization of Amine Hydrobromide Salts

| Solvent/Solvent System | Characteristics |

| Ethanol | Good solubility at high temperatures, lower solubility at low temperatures. |

| Isopropanol | Similar properties to ethanol, can be a good alternative. |

| Ethanol/Water | The addition of water can increase the solubility of the salt at high temperatures. |

| Methanol | High solvating power, may require cooling to very low temperatures for precipitation. |

Considerations for Enantioselective Synthesis (if applicable to chiral analogues)

The parent compound, 3-bromo-N-propan-2-ylpropan-1-amine, is not chiral. However, the synthesis of chiral analogues, where a stereocenter is present in the molecule, would require an enantioselective approach to obtain a single enantiomer. For instance, if a substituent were introduced at the 1 or 2-position of the propane (B168953) chain, a chiral center would be created.

Several strategies can be employed for the enantioselective synthesis of such chiral amines. One common approach is asymmetric hydrogenation of a suitable prochiral precursor, such as an imine or enamine, using a chiral catalyst. Transition metal catalysts, particularly those based on rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands, have proven to be highly effective in these transformations, often providing high enantiomeric excesses.

Another powerful method is biocatalysis, which utilizes enzymes to carry out stereoselective reactions. For example, transaminases can be used to convert a prochiral ketone to a chiral amine with high enantiopurity. These enzymatic reactions are often performed under mild, environmentally friendly conditions.

Application of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of the synthesis of 3-bromo-N-propan-2-ylpropan-1-amine, several green chemistry principles can be applied to improve the sustainability of the process.

One of the key areas for improvement is the choice of alkylating agent. Traditional syntheses often employ alkyl halides, such as 1,3-dibromopropane, which are reactive but can be hazardous. A greener alternative is the use of alcohols as alkylating agents through a "hydrogen borrowing" or "hydrogen auto-transfer" catalytic process. In this approach, a catalyst, typically a transition metal complex, temporarily oxidizes the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine. The catalyst then facilitates the reduction of the intermediate imine using the hydrogen that was "borrowed" from the alcohol. This method generates water as the only byproduct, making it a highly atom-economical and environmentally friendly alternative to using alkyl halides.

The choice of solvent is another important consideration. The use of hazardous and volatile organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids where possible. Additionally, optimizing reaction conditions to reduce energy consumption, for example, by using catalysis to lower reaction temperatures, aligns with the principles of green chemistry.

Finally, minimizing waste generation by optimizing reaction yields and developing efficient purification methods that reduce solvent usage is a crucial aspect of a green synthetic pathway.

Chemical Reactivity and Transformation Pathways of 3 Bromo N Propan 2 Ylpropan 1 Amine;hydrobromide

Nucleophilic Substitution Reactions at the Carbon-Bromine Center

The carbon-bromine bond in 3-bromo-N-propan-2-ylpropan-1-amine is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a range of nucleophilic substitution reactions.

Intermolecular S_N1 and S_N2 Pathways with Various Nucleophiles

Nucleophilic substitution reactions can proceed through two primary mechanisms: S_N1 (unimolecular) and S_N2 (bimolecular). organic-chemistry.orgyoutube.com The structure of 3-bromo-N-propan-2-ylpropan-1-amine, being a primary alkyl halide, strongly favors the S_N2 pathway. lumenlearning.comyoutube.com The S_N1 mechanism, which involves the formation of a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation. youtube.commasterorganicchemistry.com

The S_N2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com This mechanism leads to an inversion of stereochemistry at the reaction center, although the carbon bearing the bromine in the parent molecule is not a stereocenter. The rate of the S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

A variety of nucleophiles can be employed in S_N2 reactions with substrates of this type. Common nucleophiles include ammonia (B1221849), primary and secondary amines, alkoxides, and thiolates. For the hydrobromide salt of 3-bromo-N-propan-2-ylpropan-1-amine, a base is required to deprotonate the ammonium (B1175870) ion, liberating the free secondary amine which can then act as a nucleophile or be subjected to reaction with an external nucleophile.

| Factor | Effect on S_N1 Pathway | Effect on S_N2 Pathway | Favored for 3-bromo-N-propan-2-ylpropan-1-amine |

| Substrate Structure | Favored by tertiary > secondary >> primary halides | Favored by primary > secondary >> tertiary halides | S_N2 |

| Nucleophile Strength | Rate is independent of nucleophile concentration/strength | Favored by strong nucleophiles | S_N2 |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | S_N2 in appropriate solvent |

| Leaving Group | Good leaving group is essential | Good leaving group is essential | Bromide is a good leaving group |

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of both a nucleophilic amine and an electrophilic alkyl bromide within the same molecule allows for intramolecular nucleophilic substitution. This process, known as intramolecular cyclization, is a powerful method for the synthesis of heterocyclic compounds. In the case of 3-bromo-N-propan-2-ylpropan-1-amine, after deprotonation of the hydrobromide salt, the nitrogen atom can act as an internal nucleophile.

Attack of the secondary amine's lone pair of electrons on the carbon bearing the bromine atom results in the formation of a four-membered ring, specifically a substituted azetidine. This is a 4-exo-tet cyclization, which is generally a kinetically favorable process. The product of such a reaction would be 1-isopropylazetidine. The synthesis of azetidines through the cyclization of 3-halopropylamines is a well-established method in organic chemistry. nsf.govorganic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrobromide and facilitate the cyclization.

A similar cyclization starting from N-benzyl-3-bromopropylamine hydrochloride has been postulated to proceed via a transition state involving intramolecular coordination. nih.gov

Elimination Reactions for the Generation of Unsaturated Species

In competition with nucleophilic substitution, alkyl halides can also undergo elimination reactions to form alkenes. lumenlearning.com These reactions typically proceed via two main mechanisms: E1 (unimolecular) and E2 (bimolecular). For a primary alkyl halide like 3-bromo-N-propan-2-ylpropan-1-amine, the E2 mechanism is more likely. lumenlearning.com

The E2 reaction is a concerted process where a base removes a proton from a carbon atom adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. For 3-bromo-N-propan-2-ylpropan-1-amine, this would result in the formation of N-isopropylallylamine.

Generally, for primary alkyl halides, S_N2 reactions are favored over E2 reactions. lumenlearning.com To promote elimination, a strong, sterically hindered base is often used. These bases can more readily abstract a proton than attack the electrophilic carbon, thus favoring the E2 pathway. Elevated temperatures also tend to favor elimination over substitution.

Reactions Involving the Secondary Amine Functionality

The secondary amine in 3-bromo-N-propan-2-ylpropan-1-amine is a nucleophilic center and can participate in a variety of reactions, provided it is in its free base form rather than the protonated hydrobromide salt.

N-Alkylation and N-Acylation Reactions

N-Alkylation: Secondary amines can be alkylated by reaction with alkyl halides to form tertiary amines. researchgate.netlibretexts.org For example, reacting 3-bromo-N-propan-2-ylpropan-1-amine with an alkyl halide such as methyl iodide would be expected to yield a tertiary amine. A significant challenge in the alkylation of primary and secondary amines is overalkylation, where the product amine, which is often more nucleophilic than the starting amine, reacts further with the alkylating agent. masterorganicchemistry.com This can lead to the formation of quaternary ammonium salts. wikipedia.orglibretexts.orgmasterorganicchemistry.com Careful control of stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation.

N-Acylation: Secondary amines readily react with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is generally a high-yielding and clean transformation. For instance, the reaction of 3-bromo-N-propan-2-ylpropan-1-amine (in its free base form) with acetyl chloride would produce N-(3-bromopropyl)-N-isopropylacetamide. This N-acylation is a common method for the protection of amine functionalities or for the synthesis of amide-containing target molecules. The use of a non-nucleophilic base is often employed to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. semanticscholar.org

| Reaction Type | Reagent | Product Type | Challenges/Considerations |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Overalkylation to quaternary ammonium salt |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | Requires base to neutralize acid byproduct |

| N-Acylation | Acid Anhydride (B1165640) (e.g., (CH₃CO)₂O) | Amide | Generally cleaner than using acyl chlorides |

Amine Deprotection Strategies (if applicable to protected precursors)

The concept of amine deprotection is relevant when an amine is initially "protected" with a chemical group to prevent it from reacting while other transformations are carried out on the molecule. Given the structure of 3-bromo-N-propan-2-ylpropan-1-amine, it is more likely to be used as a building block itself rather than being a product of a deprotection step. If, however, it were synthesized from a precursor with a protected amine, the choice of deprotection strategy would depend on the nature of the protecting group used. Common amine protecting groups include carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., nosyl), each with specific deprotection conditions. As there is no direct evidence from the search results to suggest that this compound is commonly synthesized via a protected intermediate, this section is of limited applicability.

Formation of Amides and Sulfonamides

The secondary amine moiety of 3-bromo-N-propan-2-ylpropan-1-amine is a nucleophile that can react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions typically require the free amine form, so a base is added to neutralize the hydrobromide salt.

Amide Formation: The reaction of the free secondary amine with an acyl chloride or acid anhydride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (chloride or carboxylate), resulting in the formation of an N,N-disubstituted amide. The bulky propan-2-yl (isopropyl) group on the nitrogen atom can sterically hinder the approach to the carbonyl carbon, potentially requiring more forcing reaction conditions compared to less hindered secondary amines.

A representative reaction is the acylation with acetyl chloride in the presence of a tertiary amine base like triethylamine (B128534) to yield N-(3-bromopropyl)-N-(propan-2-yl)acetamide.

Sulfonamide Formation: Similarly, the amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form the corresponding sulfonamide. The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. The resulting N-(3-bromopropyl)-N-(propan-2-yl)-4-methylbenzenesulfonamide is a stable compound, as the sulfonamide group is a key structural motif in many pharmaceuticals.

The table below illustrates typical conditions for these transformations, based on general procedures for secondary amines.

Table 1: Illustrative Conditions for Amide and Sulfonamide Synthesis

| Transformation | Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Amidation | Acetyl chloride | Triethylamine | Dichloromethane | 0 °C to room temperature |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine (B92270) | Pyridine | Room temperature |

Redox Reactions and their Mechanistic Elucidation

Specific redox reactions for 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide are not well-documented in the literature. However, the reactivity of the individual functional groups suggests potential redox pathways.

Oxidation: Secondary amines can be oxidized by various reagents. For instance, oxidation with hydrogen peroxide or peroxy acids can lead to the formation of hydroxylamines or nitroxide radicals. More vigorous oxidation can lead to the cleavage of the C-N bonds. The presence of the bromine atom might complicate these reactions, potentially leading to a mixture of products. For example, under certain oxidative conditions that generate radical intermediates, intramolecular cyclization could occur.

Reduction: The alkyl bromide moiety is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can replace the bromine atom with a hydrogen atom, yielding N-isopropylpropan-1-amine. Alternatively, hydride reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this transformation. It is important to note that LiAlH₄ is a very strong reducing agent and might also react with other functional groups if present in a more complex derivative of the parent molecule.

Mechanistic elucidation for these hypothetical reactions would involve standard techniques such as isotopic labeling, kinetic studies, and the identification of intermediates. For instance, the reduction of the C-Br bond by a metal hydride likely proceeds via an Sₙ2 mechanism, with the hydride ion acting as the nucleophile.

Kinetic and Thermodynamic Aspects of Key Transformations

The kinetics and thermodynamics of reactions involving this compound are influenced by both electronic and steric factors.

Kinetic Aspects: The rate of the Sₙ2 reactions at the primary carbon bearing the bromine atom is generally favorable due to the low steric hindrance at this position. However, the nucleophilicity of the attacking species is a critical factor.

Thermodynamic Aspects: The formation of amides and sulfonamides from amines and their respective acyl or sulfonyl chlorides is generally a thermodynamically favorable process. The formation of the stable amide or sulfonamide bond and the generation of a stable salt (e.g., triethylammonium (B8662869) chloride) from the base and the liberated acid (HCl) provide a strong driving force for the reaction.

The table below provides hypothetical relative rate data to illustrate the expected impact of steric hindrance on the acylation of secondary amines.

Table 2: Hypothetical Relative Rate Constants for the Acylation of Secondary Amines

| Amine | Electrophile | Relative Rate Constant (k_rel) |

|---|---|---|

| Dimethylamine | Acetyl Chloride | 1.00 |

| Diethylamine | Acetyl Chloride | 0.45 |

| N-isopropyl-N-propylamine | Acetyl Chloride | 0.15 |

Data is illustrative and intended to show the trend of decreasing reaction rate with increasing steric hindrance.

Role As a Precursor and Building Block in Complex Molecular Architectures

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components of many biologically active compounds and functional materials. The bifunctional nature of 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide makes it a valuable reagent in the construction of these cyclic systems.

While direct synthesis of indolocarbazole and azobenzene (B91143) rotaxane derivatives using this compound is not extensively documented in readily available literature, the structural motifs suggest its potential applicability. For instance, in the synthesis of certain indolocarbazole compounds, a propylamino chain is utilized to link specific functionalities to the indole (B1671886) nitrogen. nih.gov This suggests that 3-bromo-N-propan-2-ylpropan-1-amine could similarly serve as a linker to introduce an N-isopropylaminopropyl group, potentially influencing the molecule's DNA binding and antiproliferative activities. nih.gov

The construction of rotaxanes, which are mechanically interlocked molecular architectures, often involves the use of linear "thread" molecules that are capped with bulky "stopper" groups to prevent the dethreading of a macrocyclic "wheel." The N-isopropylaminopropyl group derived from 3-bromo-N-propan-2-ylpropan-1-amine could be incorporated into the thread or as part of the stopper, with the secondary amine providing a point of attachment or a site for hydrogen bonding interactions that are crucial for the stability of the rotaxane assembly.

The synthesis of pyrrole (B145914) and pyridine (B92270) scaffolds, which are core structures in numerous pharmaceuticals and functional materials, can potentially involve reagents like 3-bromo-N-propan-2-ylpropan-1-amine. The primary amine functionality, after deprotonation of the hydrobromide salt, can act as a nucleophile in reactions to form these heterocyclic rings. For example, in the construction of pyrrole derivatives, an amine can react with a 1,4-dicarbonyl compound in the Paal-Knorr synthesis. The N-isopropylaminopropyl side chain would then be appended to the nitrogen of the resulting pyrrole ring.

Similarly, in pyridine synthesis, various condensation reactions utilize an amine as the nitrogen source. nih.gov The incorporation of the N-isopropylaminopropyl group could influence the solubility and biological activity of the resulting pyridine-based compounds. researchgate.net

Preparation of Advanced Pharmaceutical Intermediates and Scaffolds

The N-isopropylaminopropyl moiety is a structural feature found in a number of pharmacologically active molecules. This compound serves as a key reagent for introducing this group onto a parent molecule, thereby acting as an important pharmaceutical intermediate. The presence of the isopropyl group can modulate a compound's lipophilicity and its steric interactions with biological targets.

Table 1: Potential Pharmaceutical Scaffolds Incorporating the N-isopropylaminopropyl Moiety

| Scaffold Class | Potential Therapeutic Area | Role of N-isopropylaminopropyl Moiety |

|---|---|---|

| Indole derivatives | Anticancer, Antiviral | Modulation of receptor binding and cellular uptake |

| Pyrrole-based compounds | Anti-inflammatory, Antimicrobial | Enhancement of biological activity and pharmacokinetic properties |

Applications in Material Science Research and Polymer Chemistry

In the field of material science, bifunctional molecules like this compound can be used as monomers or cross-linking agents in the synthesis of functional polymers. The bromo group can undergo polymerization reactions, while the amine group can be used to modify the polymer's properties, such as its solubility, thermal stability, or ability to coordinate with metal ions. This could lead to the development of new materials for applications in areas like drug delivery, catalysis, and sensor technology.

Stereoselective Construction of Chiral Molecules

At present, there is limited specific information available in the scientific literature regarding the direct application of this compound in the stereoselective construction of chiral molecules. However, the secondary amine of the molecule could be utilized in diastereoselective reactions with chiral auxiliaries or catalysts to introduce new stereocenters. Further research would be needed to explore its potential in asymmetric synthesis.

Ligand Synthesis for Organometallic Catalysis

The nitrogen atom in the N-isopropylaminopropyl group of this compound can act as a Lewis base and coordinate to metal centers. This property allows for its use in the synthesis of ligands for organometallic catalysis. By incorporating this amine into a larger molecular framework, new ligands with specific steric and electronic properties can be designed. These ligands can then be used to prepare metal complexes that catalyze a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The N-isopropyl group can provide steric bulk around the metal center, which can influence the selectivity and activity of the catalyst.

Advanced Spectroscopic and Structural Elucidation Studies of the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.

Comprehensive 1D and 2D NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide, specific chemical shifts and coupling constants would be expected, allowing for the assignment of each proton and carbon in the molecule.

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, connecting adjacent protons along the carbon backbone and on the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation of the molecule in solution.

A comprehensive analysis of these spectra would allow for the unequivocal assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive as extensive experimental data is not publicly available. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| CH(CH₃)₂ | ~3.0 - 3.4 | septet | ~6-7 |

| CH(CH₃)₂ | ~1.2 - 1.4 | doublet | ~6-7 |

| Br-CH₂- | ~3.5 - 3.7 | triplet | ~6-7 |

| -CH₂-CH₂-CH₂- | ~2.1 - 2.3 | quintet | ~6-7 |

| -CH₂-NH- | ~2.9 - 3.2 | triplet | ~6-7 |

| -NH₂⁺- | Variable | broad singlet | N/A |

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive as extensive experimental data is not publicly available. Actual values may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| CH(CH₃)₂ | ~50 - 55 |

| CH(CH₃)₂ | ~18 - 22 |

| Br-CH₂- | ~30 - 35 |

| -CH₂-CH₂-CH₂- | ~28 - 32 |

| -CH₂-NH- | ~45 - 50 |

Solid-State NMR Investigations for Polymorphism

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. In the context of this compound, ssNMR could be employed to investigate the possibility of polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. While no specific studies on the polymorphism of this compound are publicly documented, ssNMR would be the definitive method for such an investigation.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to confirm the molecular weight of the cation (the protonated amine) and to study its fragmentation pattern. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would provide further structural confirmation, as specific bond cleavages would lead to predictable fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation Data (Note: This table is predictive as extensive experimental data is not publicly available.)

| m/z | Possible Fragment |

|---|---|

| 210/212 | [M+H]⁺ (protonated molecule) |

| 129 | [M - Br]⁺ |

| 86 | [CH₂=N⁺(H)CH(CH₃)₂] |

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique could provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the ammonium (B1175870) group and the bromide anion. As the molecule is achiral, the determination of absolute configuration is not applicable. There are currently no published crystal structures for this compound in crystallographic databases.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the secondary ammonium salt), C-H stretching, and C-N stretching. The presence of a broad band in the region of 2400-3200 cm⁻¹ would be indicative of the ammonium salt.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-Br stretching vibration would be expected to be visible in the Raman spectrum.

Together, these techniques would confirm the presence of the key functional groups and could offer insights into hydrogen bonding interactions.

Table 4: Predicted Vibrational Spectroscopy Data (Note: This table is predictive as extensive experimental data is not publicly available.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Ammonium) | 2400 - 3200 (broad) | FT-IR |

| C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| N-H Bend | 1550 - 1650 | FT-IR |

| C-N Stretch | 1000 - 1250 | FT-IR |

| C-Br Stretch | 500 - 650 | FT-IR, Raman |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if relevant for chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Since 3-bromo-N-propan-2-ylpropan-1-amine is an achiral molecule (it does not have a non-superimposable mirror image), these techniques are not relevant for its stereochemical assignment. However, if this compound were used as a building block to synthesize a new chiral molecule, CD and ORD could then be employed to determine the stereochemistry of the resulting derivative.

Theoretical and Computational Investigations of 3 Bromo N Propan 2 Ylpropan 1 Amine;hydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published DFT studies were found that specifically detail the ground state geometries, energetics, or molecular orbital analysis (HOMO-LUMO) for 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide.

Conformational Analysis and Potential Energy Surfaces

There is no available research detailing the conformational landscape or potential energy surfaces for this compound. Such studies would be necessary to understand its flexibility and the relative stability of its different spatial arrangements.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Specific molecular dynamics simulations for this compound in solution have not been reported. These simulations would be required to understand its interactions with solvents and other molecules.

Computational Prediction of Reaction Pathways and Transition States

There are no computational studies in the literature that predict the reaction pathways or identify the transition states for reactions involving this compound.

Computational Prediction of Spectroscopic Parameters and Spectral Interpretation

No computational predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this specific compound are available. These calculations would be instrumental in interpreting experimental spectra.

Emerging Research Applications and Methodological Advancements

Flow Chemistry and Continuous Manufacturing Approaches for its Synthesis

There is no available research literature detailing the application of flow chemistry or continuous manufacturing processes for the synthesis of 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide.

Catalytic Transformations Involving this compound

No specific catalytic transformations involving this compound as a substrate or catalyst have been reported in peer-reviewed scientific journals or patents.

Photochemical and Electrochemical Activation Studies

Studies on the photochemical or electrochemical activation of this compound have not been identified in the current body of scientific literature.

Solid-Phase Organic Synthesis Applications

There are no documented applications of this compound in solid-phase organic synthesis.

Development of Novel Reagents and Intermediates from its Core Structure

The development of novel reagents or key intermediates derived from the core structure of this compound is not described in available research.

Future Research Directions and Unexplored Avenues for 3 Bromo N Propan 2 Ylpropan 1 Amine;hydrobromide

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research on 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide should prioritize the exploration of more environmentally friendly synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic methods often rely on traditional approaches that may not align with the principles of green chemistry. Novel strategies that could be investigated include:

Catalytic N-Alkylation: The use of catalytic methods, such as the "hydrogen borrowing" or "hydrogen auto-transfer" strategy, presents a promising alternative to classical N-alkylation reactions. sigmaaldrich.com These methods, which often employ earth-abundant metal catalysts, can reduce the generation of stoichiometric waste products. sigmaaldrich.com Research could focus on developing specific catalysts that are effective for the synthesis of halogenated amines like 3-bromo-N-propan-2-ylpropan-1-amine.

Biocatalysis: The application of enzymes in organic synthesis offers a highly selective and environmentally benign approach. libretexts.org Future studies could explore the use of engineered enzymes, such as amine dehydrogenases or transaminases, for the synthesis of the parent amine of the target compound. nih.gov Biocatalytic methods can often be performed in aqueous media under mild conditions, significantly reducing the environmental impact. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a flow-based synthesis for this compound could lead to a more efficient and scalable manufacturing process.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic N-Alkylation | High atom economy, use of sustainable catalysts, reduced waste. | Development of specific catalysts for halogenated amines. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme screening and engineering for the target molecule. |

| Flow Chemistry | Improved efficiency, enhanced safety, scalability, and automation potential. | Development and optimization of a continuous flow process. |

Investigation of Stereoselective Reactivity and Chiral Derivatization

The introduction of chirality into molecules is of utmost importance, particularly in the pharmaceutical and agrochemical industries. While this compound is an achiral molecule, future research could explore its use in stereoselective reactions and the synthesis of its chiral derivatives.

Stereoselective Synthesis of Analogues: Research could be directed towards the synthesis of chiral analogues of 3-bromo-N-propan-2-ylpropan-1-amine, where a stereocenter is introduced into the propyl chain. This would open up possibilities for its use in the synthesis of enantiomerically pure compounds. sigmaaldrich.com

Asymmetric Transformations: The development of catalytic asymmetric methods for reactions involving 3-bromo-N-propan-2-ylpropan-1-amine as a substrate could lead to the synthesis of valuable chiral building blocks. duke.edu For instance, stereoselective alkylation or amination reactions could be explored.

Chiral Derivatization: For any synthesized chiral derivatives of the title compound, the development of efficient chiral derivatization methods would be crucial for determining their enantiomeric purity. This could involve the use of known chiral derivatizing agents, such as Mosher's acid or other modern reagents, to form diastereomeric derivatives that can be distinguished by techniques like NMR spectroscopy or chromatography. researchgate.netiptonline.com

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For this compound, future research should aim for a deeper mechanistic understanding of the reactions in which it participates.

The primary application of this compound is in nucleophilic substitution reactions to introduce a propylamine (B44156) group. sigmaaldrich.com While the general mechanism is understood, detailed studies are lacking. Future investigations could employ:

Kinetic Studies: Detailed kinetic analysis of its reactions can provide valuable information about the rate-determining steps and the influence of various reaction parameters.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and visualize transition states. beilstein-journals.org This can provide insights that are difficult to obtain through experimental methods alone.

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can be used to monitor reaction progress in real-time, identify reaction intermediates, and gain a more complete picture of the reaction mechanism.

By combining these experimental and computational approaches, a more comprehensive understanding of the factors that control the reactivity and selectivity of this compound can be achieved.

Potential in Supramolecular Chemistry and Self-Assembly (if applicable)

Supramolecular chemistry, the study of systems involving intermolecular interactions, offers exciting opportunities for the development of new materials and functional systems. The structure of this compound, containing both an ammonium (B1175870) group and a bromine atom, suggests potential for its use in supramolecular chemistry and self-assembly.

Component in Rotaxane Synthesis: It has been reported that 3-bromopropylamine (B98683) hydrobromide is used in the synthesis of rotaxanes, which are mechanically interlocked molecular architectures. duke.eduiptonline.combeilstein-journals.org This demonstrates its existing, albeit niche, role in supramolecular chemistry. Future research could expand on this to create more complex and functional interlocked systems.

Self-Assembly Directed by Ammonium and Bromide Ions: The ammonium group can participate in hydrogen bonding and electrostatic interactions, while the bromide ion can act as a counterion or participate in halogen bonding. sigmaaldrich.comsigmaaldrich.com Future studies could investigate how these interactions can be harnessed to direct the self-assembly of this molecule or its derivatives into well-defined supramolecular structures such as micelles, vesicles, or gels.

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. researchgate.net Halogen bonding is a highly directional and tunable non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular materials. libretexts.org Research could explore the use of this compound as a building block in the construction of halogen-bonded co-crystals and other supramolecular assemblies.

Integration with Automation and Artificial Intelligence in Chemical Synthesis Design and Optimization

Automated Synthesis Platforms: Automated synthesizers can perform a wide range of chemical reactions with high precision and reproducibility. sigmaaldrich.comsigmaaldrich.com Future work could involve developing automated protocols for the synthesis of this compound and its derivatives. This would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for various applications.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict reaction outcomes and identify optimal reaction conditions. researchgate.netbeilstein-journals.org This approach could be applied to optimize the synthesis of this compound, leading to higher yields and purity.

AI in Synthesis Design and Drug Discovery: Generative AI models are now capable of designing novel molecules with desired properties and predicting their synthetic routes. nih.goviptonline.com AI could be used to design new molecules that can be synthesized using this compound as a starting material, thereby expanding its utility in drug discovery and materials science.

By embracing these modern technologies, the full potential of this compound as a valuable chemical building block can be realized more efficiently.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.